molecular formula C18H17ClN2O3S B400659 O-{4-[(3-chloroanilino)carbonyl]phenyl} 4-morpholinecarbothioate

O-{4-[(3-chloroanilino)carbonyl]phenyl} 4-morpholinecarbothioate

Cat. No.: B400659
M. Wt: 376.9g/mol
InChI Key: KEWCGDMCMSRWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-{4-[(3-chloroanilino)carbonyl]phenyl} 4-morpholinecarbothioate is a chemical compound with the molecular formula C18H17ClN2O3S It is known for its unique structure, which includes a morpholine ring and a carbothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(3-chloroanilino)carbonyl]phenyl} 4-morpholinecarbothioate typically involves the reaction of 3-chlorophenyl isocyanate with 4-aminophenyl morpholine-4-carbothioate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

O-{4-[(3-chloroanilino)carbonyl]phenyl} 4-morpholinecarbothioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

O-{4-[(3-chloroanilino)carbonyl]phenyl} 4-morpholinecarbothioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O-{4-[(3-chloroanilino)carbonyl]phenyl} 4-morpholinecarbothioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    O-[4-[(3-chlorophenyl)carbamoyl]phenyl] morpholine-4-carboxylate: Similar structure but with a carboxylate group instead of a carbothioate group.

    N-[4-(3-chlorophenyl)carbamoyl]phenyl] morpholine-4-carbothioate: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness

O-{4-[(3-chloroanilino)carbonyl]phenyl} 4-morpholinecarbothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its morpholine ring and carbothioate group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H17ClN2O3S

Molecular Weight

376.9g/mol

IUPAC Name

O-[4-[(3-chlorophenyl)carbamoyl]phenyl] morpholine-4-carbothioate

InChI

InChI=1S/C18H17ClN2O3S/c19-14-2-1-3-15(12-14)20-17(22)13-4-6-16(7-5-13)24-18(25)21-8-10-23-11-9-21/h1-7,12H,8-11H2,(H,20,22)

InChI Key

KEWCGDMCMSRWDQ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

C1COCCN1C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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